Dimethyl 2-amino-3-methylsuccinate
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Overview
Description
Dimethyl 2-amino-3-methylsuccinate is an organic compound with the molecular formula C₇H₁₃NO₄ It is a derivative of succinic acid and contains both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-amino-3-methylsuccinate can be synthesized through the esterification of 2-amino-3-methylsuccinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of fixed bed reactors combined with distillation to optimize yield and purity . The integration of reactive distillation can be advantageous, although it may require careful control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-amino-3-methylsuccinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 2-amino-3-methylsuccinate has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving amino acids and esters.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which dimethyl 2-amino-3-methylsuccinate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways . The ester and amino groups allow it to participate in various biochemical reactions, making it a versatile compound in research .
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: Lacks the amino group, making it less reactive in certain biochemical reactions.
2-Amino-3-methylsuccinic acid: The non-esterified form, which has different solubility and reactivity properties.
Dimethyl 2-methylsuccinate: Lacks the amino group, used in different synthetic applications.
Uniqueness
Dimethyl 2-amino-3-methylsuccinate is unique due to the presence of both amino and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields .
Biological Activity
Dimethyl 2-amino-3-methylsuccinate (DMAMS) is an organic compound notable for its structural features, including both amine and carboxylate functional groups. This compound, with the molecular formula C7H13NO4, is primarily utilized in the synthesis of pharmaceuticals and fine chemicals. Its unique structure allows it to participate in various biochemical pathways, making it a compound of significant interest in medicinal chemistry.
The biological activity of DMAMS is attributed to its ability to interact with specific molecular targets within biological systems. It can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic pathways crucial for various physiological functions. For example, DMAMS has been implicated in studies involving amino acid metabolism and enzyme activity modulation, particularly in the context of metabolic disorders and therapeutic applications.
DMAMS undergoes several chemical reactions that enhance its biological activity:
- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction : The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Substitution : The amino group can participate in nucleophilic substitution reactions, allowing the formation of various derivatives.
These reactions are essential for modifying DMAMS's structure to tailor its properties for specific applications.
Research Applications
DMAMS has several applications in scientific research:
- Enzyme-Catalyzed Reactions : It serves as a substrate in studies examining metabolic pathways involving amino acids and esters.
- Pharmaceutical Synthesis : DMAMS is a building block for synthesizing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals .
- Biochemical Studies : Interaction studies focus on DMAMS's binding affinities with receptors or enzymes, elucidating its potential pharmacological effects.
Comparative Analysis with Related Compounds
To understand DMAMS's unique properties, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Dimethyl succinate | C6H10O4 | Simple diester; used in organic synthesis |
Dimethyl malonate | C7H12O4 | Similar ester structure; used as a building block |
Dimethyl methylsuccinate | C7H12O4 | Contains methyl groups; used in various reactions |
2-Amino-3-methylsuccinic acid | C5H9NO4 | Directly related; important in amino acid metabolism |
DMAMS stands out due to its specific combination of functional groups, enhancing its potential interactions within biological systems compared to simpler esters or acids.
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that DMAMS can influence enzyme activity related to amino acid metabolism. In particular, studies have shown that DMAMS can modulate the activity of specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits for metabolic disorders .
- Synthesis of Active Pharmaceutical Ingredients : DMAMS has been utilized as a precursor in the synthesis of various APIs. Its role as a building block allows for the development of compounds with enhanced efficacy and specificity for therapeutic targets .
Properties
Molecular Formula |
C7H13NO4 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
dimethyl 2-amino-3-methylbutanedioate |
InChI |
InChI=1S/C7H13NO4/c1-4(6(9)11-2)5(8)7(10)12-3/h4-5H,8H2,1-3H3 |
InChI Key |
ASDPWFLONREADP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)N)C(=O)OC |
Origin of Product |
United States |
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